molecular formula C14H16N4O B2556642 1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol CAS No. 2380044-59-5

1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol

Cat. No.: B2556642
CAS No.: 2380044-59-5
M. Wt: 256.309
InChI Key: QNMAZUUGLRWPFO-UHFFFAOYSA-N
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Description

1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol is a complex organic compound that features a pyridopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a pyridopyrimidine derivative with a cyclohexenone derivative under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[({Pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]cyclohex-2-en-1-ol is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound for scientific research and therapeutic development .

Properties

IUPAC Name

1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(5-2-1-3-6-14)9-16-13-11-4-7-15-8-12(11)17-10-18-13/h2,4-5,7-8,10,19H,1,3,6,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMAZUUGLRWPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC2=NC=NC3=C2C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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